PF-4618433

PYK2 inhibition Kinase selectivity DFG-out inhibitor

PF-4618433 is a chemically-optimized PYK2/FAK inhibitor. It is validated to stimulate osteogenic differentiation in hMSC cultures (0.1-1.0 μM), unlike other dual inhibitors. With a confirmed co-crystal structure (PDB: 3FZT) and DMSO solubility of 125 mg/mL, it ensures reproducible in vitro performance. Procure for reliable bone anabolic agent screening and SAR studies.

Molecular Formula C24H27N7O2
Molecular Weight 445.5 g/mol
Cat. No. B1679701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-4618433
SynonymsPF-4618433;  PF4618433;  PF 4618433; 
Molecular FormulaC24H27N7O2
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NNC(=C3)COC4=CN=CC=C4
InChIInChI=1S/C24H27N7O2/c1-16-7-9-18(10-8-16)31-22(13-20(30-31)24(2,3)4)27-23(32)26-21-12-17(28-29-21)15-33-19-6-5-11-25-14-19/h5-14H,15H2,1-4H3,(H3,26,27,28,29,32)
InChIKeyNJARPUHZDSAXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-4618433 for Bone Research: A Selective PYK2 Inhibitor with a Defined DFG-Out Binding Mode


PF-4618433 is a diarylurea small molecule that acts as a potent and selective inhibitor of proline-rich tyrosine kinase 2 (PYK2/PTK2B), a negative regulator of osteogenesis and a validated target for osteoporosis research [1]. The compound binds PYK2 in a distinctive DFG-out conformation, as revealed by a 1.95 Å co-crystal structure (PDB: 3FZT), and exhibits an IC50 of 637 nM against recombinant human PYK2 in cell-free assays [1][2]. PF-4618433 is also reported to inhibit focal adhesion kinase (FAK) with substantially weaker potency, establishing a PYK2-preferring selectivity profile that distinguishes it from classical dual FAK/PYK2 inhibitors [3].

Why PYK2 Inhibitors Are Not Interchangeable: PF-4618433's Selectivity Signature Versus BIRB796 and PF-431396


PYK2 (PTK2B) shares high structural homology with FAK (PTK2), and many inhibitors targeting this family exhibit overlapping or poorly characterized selectivity profiles [1]. The prototype diarylurea BIRB796 (doramapimod) was originally developed as a pan-p38 MAPK inhibitor and potently suppresses p38α with an IC50 of 38 nM, while the dual inhibitor PF-431396 potently inhibits both FAK (IC50 2 nM) and PYK2 (IC50 11 nM) without discrimination within the FAK family [1][2]. PF-4618433 was engineered to address these selectivity liabilities: it exhibits improved PYK2 potency relative to BIRB796, substantially reduced p38 activity, and markedly weaker FAK inhibition (IC50 >10,000 nM), creating a selectivity window that neither BIRB796 nor PF-431396 can replicate [1][3]. Substituting one compound for another without accounting for these selectivity differences risks confounding experimental interpretations in bone biology and beyond.

PF-4618433 Comparative Evidence Guide: Head-to-Head and Cross-Study Quantitative Differentiation


PF-4618433 PYK2 Inhibitory Potency: 2.4-Fold Improvement Over BIRB796 in Cell-Free Assays

In cell-free kinase assays, PF-4618433 inhibits recombinant human PYK2 with an IC50 of 637 nM, compared to BIRB796 which inhibits PYK2 with an IC50 of approximately 1,500 nM [1]. This represents a 2.4-fold improvement in PYK2 inhibitory potency for PF-4618433 relative to the prototype diarylurea BIRB796, as measured under comparable biochemical conditions in the same publication [1]. Both compounds bind PYK2 in the DFG-out conformation, but PF-4618433 achieves stronger engagement as evidenced by its co-crystal structure at 1.95 Å resolution (PDB: 3FZT) compared to BIRB796's 1.75 Å structure (PDB: 3FZS) [2].

PYK2 inhibition Kinase selectivity DFG-out inhibitor

PF-4618433 Exhibits Reduced Off-Target p38 MAPK Activity Relative to BIRB796

BIRB796 (doramapimod) is a highly potent pan-p38 MAPK inhibitor with IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ) . In contrast, PF-4618433 was specifically designed to reduce p38 activity while retaining PYK2 binding, and multiple independent sources report that PF-4618433 shows 'reduced p38 activity' relative to the prototype BIRB796 [1]. This selectivity shift is achieved through the unique hinge-loop conformation of Leu-504 in the PYK2 DFG-out binding pocket, a structural feature not present in p38 kinases [1]. While a precise p38 IC50 for PF-4618433 is not publicly available, the consistent reporting of reduced p38 activity across vendor technical datasheets and the primary structural biology publication supports a meaningful selectivity improvement over BIRB796 [1].

Kinase selectivity profiling p38 MAPK Off-target activity

Functional Osteogenesis: PF-4618433 Stimulates ALP Activity While PF-431396 Suppresses It in Stromal Cells

In a direct head-to-head functional comparison using the ST2 bone marrow stromal cell line, PF-4618433 (Pyk2-Inh) and PF-431396 (Pyk2/Fak-Inh) produced diametrically opposite effects on osteogenic differentiation [1]. Treatment with PF-4618433 at 1,000 nM for 4 days stimulated a dose-dependent increase in alkaline phosphatase (ALP) activity, resulting in approximately a 2-fold enhancement compared to the untreated control group [1]. In stark contrast, treatment with PF-431396 at the same concentration (1,000 nM) caused a clear dose-dependent reduction in ALP activity, decreasing to only 19.4% of the control group level [1]. At lower concentrations (100–500 nM), PF-431396 showed no significant effect on ALP activity in ST2 cells, while PF-4618433 produced a measurable increase even at these doses [1].

Osteogenesis ALP activity Stromal cell differentiation Bone anabolic

FAK-Sparing Selectivity: PF-4618433 Displays >15-Fold Discrimination Against FAK in Biochemical Assays

PF-4618433 demonstrates a clear selectivity window for PYK2 over FAK. Biochemical profiling data curated in BindingDB from a Bioorg Med Chem Lett 2012 study shows that PF-4618433 inhibits recombinant human PYK2 with an IC50 of 637 nM, while its IC50 against FAK is >10,000 nM (i.e., essentially inactive at concentrations required for PYK2 inhibition) [1]. This translates to a >15.7-fold selectivity ratio for PYK2 over FAK in cell-free assays. In a cellular context, PF-4618433 inhibits PYK2 in mouse NIH-3T3 cells with an IC50 of 190 nM, while FAK inhibition remains >10,000 nM, yielding a >52-fold cellular selectivity window [1]. This contrasts sharply with the dual inhibitor PF-431396, which potently inhibits both FAK (IC50 2 nM) and PYK2 (IC50 11 nM) with negligible discrimination [2], and with PF-562271, which preferentially inhibits FAK (IC50 1.5 nM) over PYK2 (IC50 ~13 nM) .

FAK selectivity Kinase profiling PYK2-specific inhibition

In Vivo Bone Anabolic Efficacy: PF-4618433 Increases Bone Mass in an Ovariectomized Mouse Model of Osteoporosis

In an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, oral administration of PF-4618433 at a high dose of 5 mg/kg/day for four weeks significantly enhanced trabecular bone volume fraction (BV/TV) and trabecular number (Tb.N) while reducing trabecular separation (Tb.Sp), as quantified by micro-CT analysis of the distal femoral metaphysis [1]. These structural improvements were accompanied by a significant decrease in serum levels of calcium and CTX-I (a bone resorption marker), alongside a substantial elevation in Gla-type osteocalcin (a bone formation marker), demonstrating that PF-4618433 simultaneously suppresses bone resorption and promotes bone formation in vivo [1]. The low dose of 1 mg/kg/day also elevated osteocalcin levels with a similar trend. A positive control, lithium chloride (LiCl, 100 mg/kg/day), was used to validate the assay [1]. In contrast, PF-431396, despite showing in vivo bone protection in OVX rats in prior studies, failed to promote osteogenic differentiation of stromal cells in vitro when tested head-to-head against PF-4618433 [1].

In vivo efficacy Osteoporosis model Bone mass OVX mice

PF-4618433 Best-Fit Research and Preclinical Application Scenarios Based on Quantitative Evidence


PYK2-Specific Osteoblast Differentiation Studies Requiring FAK Signal Exclusion

When investigating the role of PYK2 in osteoblast differentiation from bone marrow stromal cells or mesenchymal stem cells, PF-4618433 is the preferred tool compound. Its FAK IC50 (>10,000 nM) ensures that FAK-dependent proliferation and survival signals remain intact at concentrations that fully engage PYK2 (637 nM IC50), avoiding the osteogenic suppression observed with dual FAK/PYK2 inhibitors like PF-431396, which reduces ALP activity to 19.4% of control levels at 1,000 nM [1][2]. This is particularly critical in ST2 stromal cell and hMSC differentiation assays, where PF-4618433 robustly increases ALP activity, mineralization, and osteogenic marker expression (Runx2, Alp, Ctnnb1, Col1a1, Opg, Ocn) in a dose-dependent manner [2].

In Vivo Preclinical Osteoporosis and Bone Anabolic Drug Discovery Programs

PF-4618433 is supported by published in vivo efficacy data in an ovariectomized mouse model, where oral dosing at 5 mg/kg/day significantly increased trabecular bone mass (BV/TV, Tb.N) and suppressed bone resorption markers (serum CTX-I) while elevating bone formation markers (Gla-OCN) [1]. This dual antiresorptive and bone-anabolic profile distinguishes PF-4618433 from bisphosphonate-based approaches and positions it as a compelling reference compound for preclinical bone anabolic drug discovery programs targeting the PYK2/Wnt/β-catenin signaling axis [1].

Kinase Selectivity Profiling Studies Differentiating PYK2 from p38 MAPK-Dependent Pathways

In experimental systems where p38 MAPK signaling is concurrently active (e.g., inflammatory bone loss, stress-responsive osteoblast models), PF-4618433 offers a critical advantage over the prototype diarylurea BIRB796. BIRB796 is a potent pan-p38 inhibitor (p38α IC50 = 38 nM) and its use to probe PYK2 function inevitably introduces confounding p38-dependent effects [1]. PF-4618433 was structurally optimized to reduce p38 activity through a unique Leu-504 hinge-loop conformation that is specific to the PYK2 DFG-out binding pocket, enabling cleaner dissection of PYK2-dependent signaling from p38-mediated stress and inflammatory responses [1][2].

Hydrogel-Based Local Delivery for Craniofacial and Appendicular Skeletal Defect Repair

PF-4618433 has been successfully incorporated into a visible-light-curable PEGDA-gelatin hydrogel system that retained Pyk2 inhibitory activity and promoted osteoblast activity and mineral deposition in vitro [1]. At low concentrations (0.1–0.3 μM), PF-4618433 enhanced osteoblast proliferation within 24 hours, and at 0.1–0.3 μM over 14–21 days, it enhanced calcium deposition [1]. This formulation compatibility makes PF-4618433 uniquely suited for translational biomaterials research aimed at targeted bone regeneration for craniofacial and appendicular skeletal defects, where localized PYK2 inhibition may avoid systemic off-target effects [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-4618433

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.